molecular formula C15H18O3 B13837292 2-(2-Propynyloxy)-benzenehexanoic acid

2-(2-Propynyloxy)-benzenehexanoic acid

Cat. No.: B13837292
M. Wt: 246.30 g/mol
InChI Key: RVZAYUNVFMTQKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

PPOH can be synthesized through a series of chemical reactions involving the formation of an alkyne group and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . The synthetic route typically involves the following steps:

    Formation of the Alkyne Group:

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction is facilitated by copper catalysts and involves the cycloaddition of the alkyne group with azide-containing molecules.

Industrial Production Methods

While specific industrial production methods for PPOH are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring the compound’s effectiveness for research purposes.

Chemical Reactions Analysis

Types of Reactions

PPOH undergoes various chemical reactions, including:

    Oxidation: PPOH can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert PPOH into reduced forms, altering its chemical properties.

    Substitution: Substitution reactions involve replacing one functional group in PPOH with another, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

PPOH has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and click chemistry reactions.

    Biology: Studied for its role in inhibiting cyclooxygenase enzymes and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications in treating conditions related to cyclooxygenase activity.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Indomethacin: Another cyclooxygenase inhibitor with anti-inflammatory properties.

    Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase enzymes.

    Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.

Uniqueness of PPOH

PPOH is unique due to its selective inhibition of both cyclooxygenase and cytochrome P450 enzymes. This dual action makes it a valuable tool for studying the complex interactions between these enzyme systems and their roles in various biological processes. Additionally, its use in click chemistry reactions adds to its versatility in scientific research .

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

6-phenyl-2-prop-2-ynoxyhexanoic acid

InChI

InChI=1S/C15H18O3/c1-2-12-18-14(15(16)17)11-7-6-10-13-8-4-3-5-9-13/h1,3-5,8-9,14H,6-7,10-12H2,(H,16,17)

InChI Key

RVZAYUNVFMTQKG-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(CCCCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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